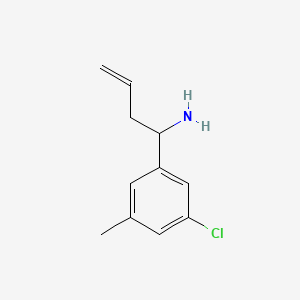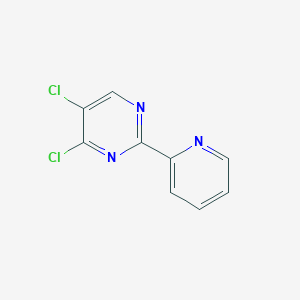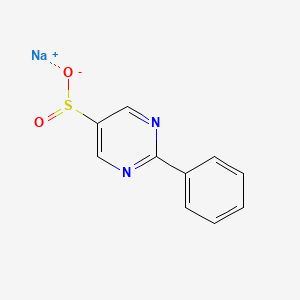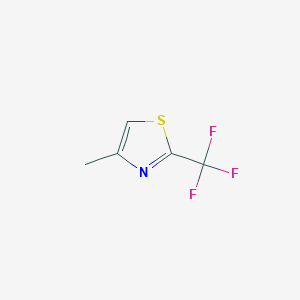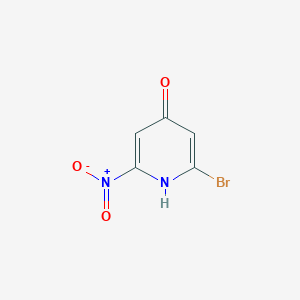![molecular formula C7H5BrN2S B12956847 5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)
5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole is a heterocyclic compound that contains a benzene ring fused with a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole typically involves the bromination of 6-methylbenzo[c][1,2,5]thiadiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction conditions are mild, and the yield is generally high.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate. The reactions are usually performed in solvents like toluene or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 5-methoxy-6-methylbenzo[c][1,2,5]thiadiazole.
Applications De Recherche Scientifique
5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electron-accepting properties.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with unique optical and electronic properties.
Photocatalysis: The compound is investigated for its potential use in photocatalytic reactions, including visible-light-driven processes.
Mécanisme D'action
The mechanism by which 5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole exerts its effects depends on its application. In organic electronics, its electron-accepting properties facilitate charge transfer processes. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylbenzo[c][1,2,5]thiadiazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2-methylbenzo[c][1,2,5]thiadiazole: Similar structure but with the methyl group in a different position, leading to different reactivity and properties.
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole: Contains additional bromine and fluorine atoms, which significantly alter its electronic properties.
Uniqueness
5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole is unique due to the specific positioning of the bromine and methyl groups, which confer distinct reactivity and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior.
Propriétés
Formule moléculaire |
C7H5BrN2S |
|---|---|
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
5-bromo-6-methyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C7H5BrN2S/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3 |
Clé InChI |
FYTZBKRYTZYDLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NSN=C2C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


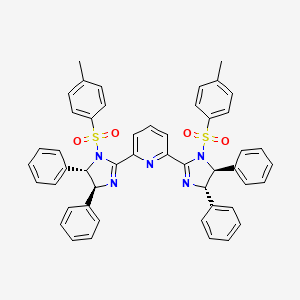
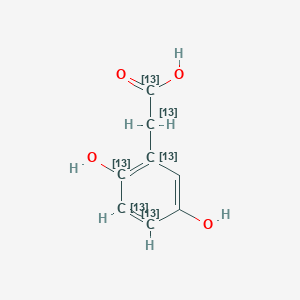
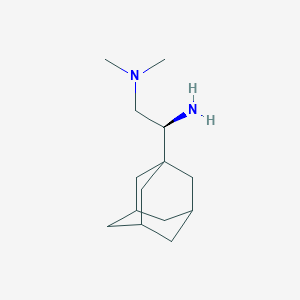
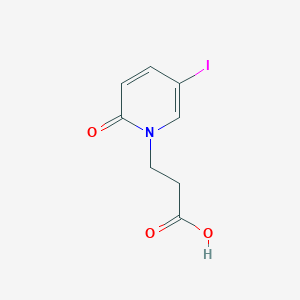
![5-Bromobicyclo[3.1.1]heptan-1-amine](/img/structure/B12956783.png)

